molecular formula C12H14N2O B1602572 2-(4-Piperidinyloxy)benzonitrile CAS No. 900572-37-4

2-(4-Piperidinyloxy)benzonitrile

Cat. No. B1602572
M. Wt: 202.25 g/mol
InChI Key: OIFRRCRLKBGBKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description



  • 2-(4-Piperidinyloxy)benzonitrile is a chemical compound with the molecular formula C12H14N2O and a molecular weight of 202.26 g/mol .

  • It is also known as 4-(4-Piperidinyloxy)benzonitrile .

  • The IUPAC name is 2-(4-piperidinyloxy)benzonitrile .

  • The compound is a white solid.

  • It is used in proteomics research.





  • Synthesis Analysis



    • Information on the synthesis of this compound is not readily available in the retrieved sources.





  • Molecular Structure Analysis



    • The molecular structure consists of a benzene ring with a piperidinyl group attached via an oxygen atom.

    • The compound’s InChI key is OIFRRCRLKBGBKR-UHFFFAOYSA-N .





  • Chemical Reactions Analysis



    • Specific chemical reactions involving this compound were not covered in the retrieved sources.





  • Physical And Chemical Properties Analysis



    • Purity : 97%

    • Storage Temperature : Refrigerated

    • Safety Hazards : Causes skin and eye irritation, may cause respiratory irritation, harmful if swallowed, in contact with skin, or if inhaled.




  • Scientific Research Applications

    Histamine H3 Antagonists

    Compounds with a core structure similar to "2-(4-Piperidinyloxy)benzonitrile" have been studied for their potential as histamine H3 antagonists. A study by Dvorak et al. (2005) introduced two series of compounds, including 4-(1-alkyl-piperidin-4-yloxy)-benzonitriles, which were found to be potent H3 antagonists. This research highlights the significance of these compounds in developing treatments for disorders related to the histaminergic system, such as sleep and cognitive disorders Dvorak et al., 2005.

    Charge Transfer and Solvent Interactions

    Investigations into the electronic properties of similar compounds have revealed insights into charge transfer mechanisms. Yatsuhashi et al. (2004) studied the ultrafast charge transfer in 4-piperidino-benzonitrile, observing coherent oscillations indicative of complex electronic behavior. This research provides a fundamental understanding of the electron dynamics in these compounds, which is critical for their application in electronic and photonic materials Yatsuhashi et al., 2004.

    Electrolyte Additives for High Voltage Batteries

    In the field of energy storage, specific derivatives of "2-(4-Piperidinyloxy)benzonitrile" have been explored as electrolyte additives for lithium-ion batteries. Huang et al. (2014) studied 4-(Trifluoromethyl)-benzonitrile as an additive, demonstrating its ability to improve the cyclic stability and performance of high voltage lithium-ion batteries. This research opens avenues for enhancing the efficiency and lifespan of energy storage systems Huang et al., 2014.

    Microbial Degradation of Herbicides

    The degradation pathways and microbial interactions of benzonitrile herbicides have been a subject of environmental studies. Holtze et al. (2008) provided a comprehensive review of the microbial degradation of dichlobenil, bromoxynil, and ioxynil, emphasizing the persistence of certain metabolites and the diversity of degrader organisms. Understanding the environmental fate of these compounds is crucial for assessing their impact and managing their use in agriculture Holtze et al., 2008.

    Safety And Hazards



    • The compound is considered hazardous according to OSHA standards.

    • Precautions include avoiding skin and eye contact, and proper handling procedures.




  • Future Directions



    • Research on the biological activity and potential therapeutic applications of this compound could be explored further.




    Please note that the synthesis and mechanism of action details were not covered in the retrieved sources. For more specific information, additional research would be required1234.


    properties

    IUPAC Name

    2-piperidin-4-yloxybenzonitrile
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C12H14N2O/c13-9-10-3-1-2-4-12(10)15-11-5-7-14-8-6-11/h1-4,11,14H,5-8H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    OIFRRCRLKBGBKR-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CNCCC1OC2=CC=CC=C2C#N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C12H14N2O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID30587450
    Record name 2-[(Piperidin-4-yl)oxy]benzonitrile
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30587450
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    202.25 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-(4-Piperidinyloxy)benzonitrile

    CAS RN

    900572-37-4
    Record name 2-[(Piperidin-4-yl)oxy]benzonitrile
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30587450
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthesis routes and methods

    Procedure details

    1-Boc-4-hydroxypiperidine (20 g, 99.35 mmol) and 2-cyanophenol (11.82 g, 99.35 mmol) were added to mixture of triphenylphosphine (26.06 g, 99.35 mmol) and di-tert-butyl azodicarboxylate (19.56 mL, 99.35 mmol) in tetrahydrofuran (800 mL) and the mixture was stirred at room temperature for 18 hours. The reaction mixture was then concentrated in vacuo and the residue was taken up in hydrochloric acid (4M in dioxane, 300 mL). The reaction mixture was stirred at room temperature for 18 hours and was then concentrated in vacuo. The residue was partitioned between water and ethyl acetate and the aqueous layer was separated and washed with ethyl acetate (2×100 mL). The aqueous solution was then basified with 2M sodium hydroxide solution and then extracted with diethyl ether (3×100 mL). The combined organic solution was dried over magnesium sulfate and concentrated in vacuo to afford the title compound as a white solid in quantitative yield. LRMS ESI m/z 203 [M+H]+
    Quantity
    20 g
    Type
    reactant
    Reaction Step One
    Quantity
    11.82 g
    Type
    reactant
    Reaction Step One
    Quantity
    26.06 g
    Type
    reactant
    Reaction Step One
    Quantity
    19.56 mL
    Type
    reactant
    Reaction Step One
    Quantity
    800 mL
    Type
    solvent
    Reaction Step One

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    2-(4-Piperidinyloxy)benzonitrile
    Reactant of Route 2
    Reactant of Route 2
    2-(4-Piperidinyloxy)benzonitrile
    Reactant of Route 3
    Reactant of Route 3
    2-(4-Piperidinyloxy)benzonitrile
    Reactant of Route 4
    Reactant of Route 4
    2-(4-Piperidinyloxy)benzonitrile
    Reactant of Route 5
    Reactant of Route 5
    2-(4-Piperidinyloxy)benzonitrile
    Reactant of Route 6
    2-(4-Piperidinyloxy)benzonitrile

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.